Octahydrocurcumin is a colorless derivative of curcumin, a yellow pigment found in turmeric (Curcuma longa). [, , , , ] It is formed through the complete hydrogenation of curcumin, resulting in a saturated molecule lacking the conjugated double bonds found in its parent compound. [, , ] Due to its enhanced stability and potential bioactivity, OHC is a subject of increasing scientific interest, particularly in the fields of inflammation, cancer, and metabolic disorders. [, , , , , ]
Octahydrocurcumin is a naturally occurring compound derived from curcumin, which is the principal active ingredient in turmeric (Curcuma longa). It is classified as a diarylheptanoid and is notable for its potential therapeutic properties. Unlike curcumin, octahydrocurcumin is a saturated derivative that exhibits enhanced solubility and bioavailability, making it an attractive candidate for various medicinal applications.
Octahydrocurcumin is primarily sourced from turmeric, where it forms as a product of curcumin's reduction. The compound belongs to the class of polyphenols, specifically categorized under curcuminoids. Its molecular formula is , and it features a unique structural arrangement that contributes to its biological activity.
The synthesis of octahydrocurcumin can be achieved through several methods:
The molecular structure of octahydrocurcumin consists of a heptanoid backbone with two aromatic rings. The saturation of the heptanoid chain differentiates it from its parent compound, curcumin.
Octahydrocurcumin participates in various chemical reactions typical of polyphenolic compounds:
The reactivity of octahydrocurcumin is influenced by the presence of hydroxyl groups on its aromatic rings, which can participate in hydrogen bonding and nucleophilic attacks.
The mechanism of action of octahydrocurcumin involves several pathways:
Studies have indicated that octahydrocurcumin exhibits significantly higher antioxidant activity compared to curcumin due to its enhanced stability and solubility.
Octahydrocurcumin has garnered interest in various scientific fields due to its potential health benefits:
Curcumin undergoes extensive reductive metabolism by gut microbiota before systemic absorption. This process generates hydrogenated metabolites, including tetrahydrocurcumin (THC), hexahydrocurcumin (HHC), and finally octahydrocurcumin (OHC)—the most saturated metabolite [3] [8]. The gut microbiota transforms up to 90% of ingested curcumin, with OHC representing a terminal metabolite that accumulates in intestinal tissues at significantly higher concentrations than the parent compound [3] [7].
Enterococcus avium (strain 2a1-2b) is a key human gut bacterium responsible for stereoselective OHC biosynthesis. It sequentially reduces tetrahydrocurcumin via 5R-hexahydrocurcumin to yield (3R,5R)-octahydrocurcumin as the predominant stereoisomer (diastereomeric excess >90%) [2] [4]. This strain’s enzymatic machinery demonstrates absolute stereoselectivity, producing exclusively the R configuration at C-5 during initial reduction. Identification was confirmed through:
Table 1: Microbial Contributions to OHC Biosynthesis
Bacterial Strain | Substrate | Primary Metabolite | Stereoselectivity |
---|---|---|---|
Enterococcus avium 2a1-2b | Tetrahydrocurcumin | (3R,5R)-OHC | >90% diastereomeric excess |
Human gut consortium | Curcumin | Racemic HHC intermediates | Non-selective |
The reduction pathway proceeds via NADPH-dependent reductases in a three-step cascade:
The final step exhibits stereochemical divergence: Microbial enzymes produce enantiopure (3R,5R)-OHC, whereas chemical reduction yields racemic mixtures or meso-OHC [(3R,5S)-configuration]. This distinction is pharmacologically relevant as stereochemistry influences OHC’s enzyme inhibition profiles (e.g., CYP2E1 binding affinity) [6] [8]. In vitro studies using murine adipocytes confirm that stereoisomeric differences do not significantly alter monocyte chemoattractant protein-1 (MCP-1) suppression activity [2] [4].
Table 2: Sequential Reduction Metabolites of Curcumin
Metabolite | Structural Features | Hydrogenation Sites | Detection Site |
---|---|---|---|
Tetrahydrocurcumin (THC) | Conjugated diketone | C1=C2, C3=C4 | Intestinal mucosa |
Hexahydrocurcumin (HHC) | Monoketone | Additional C5=O reduction | Feces/Liver |
Octahydrocurcumin (OHC) | Diol | C3=O and C5=O reduction | Systemic circulation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7